Cas no 2091771-15-0 (8-bromo-2-chloro-6-fluoroquinolin-4-amine)

8-bromo-2-chloro-6-fluoroquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinamine, 8-bromo-2-chloro-6-fluoro-
- 8-bromo-2-chloro-6-fluoroquinolin-4-amine
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- MDL: MFCD30668360
- Inchi: 1S/C9H5BrClFN2/c10-6-2-4(12)1-5-7(13)3-8(11)14-9(5)6/h1-3H,(H2,13,14)
- InChI Key: HGYKYOZLYVMVTB-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(F)=CC=2Br)C(N)=CC=1Cl
8-bromo-2-chloro-6-fluoroquinolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311164-1.0g |
8-bromo-2-chloro-6-fluoroquinolin-4-amine |
2091771-15-0 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-311164-1g |
8-bromo-2-chloro-6-fluoroquinolin-4-amine |
2091771-15-0 | 1g |
$0.0 | 2023-09-05 |
8-bromo-2-chloro-6-fluoroquinolin-4-amine Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
Additional information on 8-bromo-2-chloro-6-fluoroquinolin-4-amine
Comprehensive Overview of 8-bromo-2-chloro-6-fluoroquinolin-4-amine (CAS No. 2091771-15-0)
8-bromo-2-chloro-6-fluoroquinolin-4-amine is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound, identified by CAS No. 2091771-15-0, features a quinoline core substituted with bromo, chloro, and fluoro groups, along with an amine functionality at the 4-position. This combination of substituents makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
Recent studies highlight the growing interest in halogenated quinolines, as they exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are particularly intrigued by the 8-bromo-2-chloro-6-fluoroquinolin-4-amine structure due to its potential role in targeting specific enzymes or receptors. For instance, its fluoro and chloro substituents are known to enhance binding affinity and metabolic stability, making it a valuable scaffold in drug discovery.
In the context of current trends, the demand for quinoline-based compounds has surged, driven by their applications in treating infectious diseases and chronic conditions. A frequently searched question in scientific forums is: "What are the synthetic routes for 8-bromo-2-chloro-6-fluoroquinolin-4-amine?" This reflects the compound's relevance in organic synthesis. Common methods involve halogenation of quinoline precursors or multi-step functionalization strategies, often requiring precise control of reaction conditions to achieve high yields.
Another hot topic is the structure-activity relationship (SAR) of 8-bromo-2-chloro-6-fluoroquinolin-4-amine. Researchers are exploring how modifications to its halogen or amine groups impact biological efficacy. For example, replacing the bromo group with other halogens or heteroatoms could alter its pharmacokinetic profile. Such investigations align with the broader goal of optimizing lead compounds for clinical development.
From an industrial perspective, CAS No. 2091771-15-0 is often discussed in supply chain analyses, as its availability influences the production timelines of derivative drugs. Companies specializing in fine chemicals frequently list it as a high-purity intermediate, catering to both academic and commercial laboratories. Searches like "suppliers of 8-bromo-2-chloro-6-fluoroquinolin-4-amine" underscore its market demand.
Environmental and safety considerations are also critical when handling halogenated quinolines. While 8-bromo-2-chloro-6-fluoroquinolin-4-amine is not classified as hazardous under standard regulations, proper lab practices—such as using personal protective equipment (PPE) and ensuring adequate ventilation—are recommended. This aligns with the increasing focus on green chemistry principles in synthetic workflows.
In summary, 8-bromo-2-chloro-6-fluoroquinolin-4-amine (CAS No. 2091771-15-0) represents a pivotal building block in modern medicinal chemistry. Its multifaceted applications, coupled with ongoing research into its derivatives, position it as a compound of enduring scientific and industrial value. As innovation in drug design continues, this quinoline derivative is likely to remain a focal point for breakthroughs in therapeutic development.
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